molecular formula C19H20N2O5 B4198026 1-anilino-3-(1H-indol-1-yl)-2-propanol ethanedioate (salt)

1-anilino-3-(1H-indol-1-yl)-2-propanol ethanedioate (salt)

Cat. No. B4198026
M. Wt: 356.4 g/mol
InChI Key: UAZBDMHDTJOXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-anilino-3-(1H-indol-1-yl)-2-propanol ethanedioate (salt) is a chemical compound that has been widely used in scientific research due to its diverse applications and properties. This compound is also known as AIPE or Indoprofen and is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. However,

Mechanism of Action

The mechanism of action of AIPE is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, AIPE reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
AIPE has been shown to have both biochemical and physiological effects. Biochemically, AIPE has been shown to inhibit the activity of COX enzymes, which leads to a decrease in the production of prostaglandins. Physiologically, AIPE has been shown to reduce inflammation and pain, making it a useful tool in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AIPE in lab experiments is its ability to inhibit the growth of cancer cells and prevent the formation of amyloid-beta plaques in the brain. However, one of the limitations of using AIPE in lab experiments is its complex synthesis process, which requires specialized equipment and knowledge in organic chemistry.

Future Directions

There are several future directions for the use of AIPE in scientific research. One of these directions is the study of its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is the development of new synthesis methods that are more efficient and cost-effective. Finally, the study of the mechanism of action of AIPE is an area that requires further research in order to fully understand its potential applications.
Conclusion
In conclusion, AIPE is a chemical compound that has been widely used in scientific research due to its diverse applications and properties. Its use in cancer research and the study of Alzheimer's disease has shown promising results, and there are several future directions for its use in scientific research. However, its complex synthesis process and limitations in lab experiments make it a challenging compound to work with.

Scientific Research Applications

AIPE has been used in various scientific research studies due to its unique properties. One of its main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. AIPE has also been used in the study of Alzheimer's disease, where it has been shown to prevent the formation of amyloid-beta plaques in the brain, which are a hallmark of the disease.

properties

IUPAC Name

1-anilino-3-indol-1-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.C2H2O4/c20-16(12-18-15-7-2-1-3-8-15)13-19-11-10-14-6-4-5-9-17(14)19;3-1(4)2(5)6/h1-11,16,18,20H,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZBDMHDTJOXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(CN2C=CC3=CC=CC=C32)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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